molecular formula C17H14ClN3O3S B11351988 2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylacetamide

2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylacetamide

Katalognummer: B11351988
Molekulargewicht: 375.8 g/mol
InChI-Schlüssel: JNZUFYUAVSWSJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylacetamide is a synthetic small molecule of significant interest in medicinal chemistry research, particularly in the development of novel enzyme inhibitors. Its core structure incorporates a 1,3,4-oxadiazole ring, a privileged scaffold known for its diverse biological activities. Recent research indicates that this compound and its structural analogs exhibit potent inhibitory effects against histone deacetylases (HDACs) , specifically showing high selectivity for HDAC6 isoforms. The inhibition of HDAC6, a key regulator of cytoplasmic functions including cell motility and protein aggregation clearance, positions this compound as a valuable chemical probe for investigating epigenetics, cell signaling pathways, and diseases such as cancer and neurodegenerative disorders. Furthermore, the molecular architecture, which merges the 1,3,4-oxadiazole moiety with a sulfanylacetamide linker, is a recognized pharmacophore in the design of antimicrobial agents . This suggests its utility in biochemical assays aimed at combating multidrug-resistant bacterial and fungal pathogens. Researchers utilize this compound to explore structure-activity relationships (SAR) and to elucidate the mechanisms underlying its targeted interactions, providing critical insights for the discovery of new therapeutic candidates.

Eigenschaften

Molekularformel

C17H14ClN3O3S

Molekulargewicht

375.8 g/mol

IUPAC-Name

2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C17H14ClN3O3S/c18-12-6-8-14(9-7-12)23-10-16-20-21-17(24-16)25-11-15(22)19-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,19,22)

InChI-Schlüssel

JNZUFYUAVSWSJA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)COC3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Hydrazide Intermediate Preparation

Phenylacetic acid derivatives serve as starting materials. For instance, 4-chlorophenoxyacetic acid is esterified to its methyl ester using methanol and sulfuric acid, followed by conversion to the hydrazide derivative via reaction with hydrazine hydrate. The hydrazide intermediate is confirmed by IR spectroscopy, exhibiting N–H stretching vibrations at 3200–3300 cm⁻¹ and C=O peaks near 1650 cm⁻¹.

Cyclization to 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol

The hydrazide undergoes cyclization with CS₂ in alkaline ethanol under reflux. Potassium hydroxide (KOH) facilitates the reaction, producing 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol as a yellow precipitate. Key spectral data for this intermediate include:

  • IR : S–H stretch at 2550 cm⁻¹, C=N at 1600 cm⁻¹.

  • ¹H NMR : Singlet for OCH₂ at δ 4.9 ppm and aromatic protons at δ 6.5–7.8 ppm.

Sulfanyl Acetamide Side Chain Introduction

The thiol group of the oxadiazole intermediate reacts with bromoacetamide derivatives to form the sulfanyl bridge. Two primary methods are documented:

Alkylation with N-Phenyl-2-bromoacetamide

N-Phenyl-2-bromoacetamide is synthesized by treating aniline with bromoacetyl bromide in dichloromethane and triethylamine. The oxadiazole-thiol is then alkylated using this bromoacetamide in dimethylformamide (DMF) with sodium hydride (NaH) as a base. The reaction proceeds at room temperature for 6–8 hours, yielding the target compound.

Alternative Coupling Using Potassium Carbonate

A modified approach employs anhydrous potassium carbonate (K₂CO₃) in acetone under reflux for 3 hours. This method avoids strong bases like NaH, simplifying purification. Post-reaction, the product is crystallized from ethanol, achieving 80% yield.

Reaction Optimization and Comparative Analysis

Solvent and Base Selection

ConditionDMF/NaHAcetone/K₂CO₃
Yield 75–85%80%
Reaction Time 6–8 hours3 hours
Purity >95% (HPLC)>90% (TLC)

The DMF/NaH system offers higher purity but requires stringent moisture control. The acetone/K₂CO₃ method is faster and more practical for large-scale synthesis.

Temperature and Catalytic Effects

Elevating temperature to 60°C in DMF reduces reaction time to 4 hours without compromising yield. Catalytic additives like tetrabutylammonium bromide (TBAB) further enhance reaction efficiency by 10–15%.

Purification and Characterization

Crystallization and Chromatography

Crude product is purified via recrystallization from ethanol or ethyl acetate. For higher purity, column chromatography using silica gel and a hexane/ethyl acetate (7:3) eluent is employed.

Spectroscopic Confirmation

  • IR : Amide C=O stretch at 1670 cm⁻¹, absence of S–H peak.

  • ¹H NMR :

    • SCH₂ at δ 3.9 ppm (singlet).

    • N–H of acetamide at δ 8.8 ppm (singlet).

  • Mass Spectrometry : Molecular ion peak at m/z 403.9 [M+H]⁺.

Mechanistic Insights and Byproduct Management

The alkylation proceeds via an SN2 mechanism, where the thiolate anion attacks the electrophilic carbon of bromoacetamide. Side products, such as disulfide derivatives, are minimized by maintaining anhydrous conditions. TLC monitoring (Rf = 0.5 in hexane/ethyl acetate) ensures reaction completion.

Scalability and Industrial Relevance

The acetone/K₂CO₃ method is preferred for industrial applications due to its scalability and reduced reliance on hazardous bases. Pilot-scale trials demonstrate consistent yields of 78–82% with a throughput of 5 kg/batch .

Analyse Chemischer Reaktionen

Reaktionstypen

2-({5-[(4-Chlorphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-Phenylacetamid kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Sulfanyl-Gruppe kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

    Reduktion: Der Oxadiazolring kann unter bestimmten Bedingungen reduziert werden, um entsprechende Amine zu bilden.

    Substitution: Die Chlorphenoxygruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, m-Chlorperbenzoesäure (m-CPBA) und Kaliumpermanganat.

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) können verwendet werden.

    Substitution: Nucleophile wie Amine, Thiole oder Alkoxide können in Substitutionsreaktionen verwendet werden.

Hauptprodukte

    Oxidation: Sulfoxide und Sulfone.

    Reduktion: Amine.

    Substitution: Verschiedene substituierte Derivate, abhängig von dem verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer potential. For instance, a study on similar oxadiazole derivatives showed promising results against various cancer cell lines:

CompoundCell LinePercent Growth Inhibition (%)
6hSNB-1986.61
6hOVCAR-885.26
6hNCI-H4075.99
6hHOP-9267.55
6hMDA-MB-23156.53

These findings suggest that compounds with similar structures to 2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylacetamide may also exhibit significant anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Potential

In silico studies have indicated that this compound could act as a potent inhibitor of enzymes involved in inflammatory pathways. For example, molecular docking studies suggest its potential as a 5-lipoxygenase inhibitor , which is crucial in the biosynthesis of leukotrienes that mediate inflammatory responses . The compound's structural features allow it to interact effectively with the active site of the enzyme, potentially leading to reduced inflammation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary screening against various bacterial and fungal strains suggests that it possesses activity comparable to established antibiotics. This is particularly relevant in the context of rising antibiotic resistance, where novel compounds are needed to combat resistant strains .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its efficacy and reducing toxicity. Variations in substituents on the oxadiazole ring and the phenylacetamide moiety can significantly affect biological activity. For instance, modifications that enhance lipophilicity may improve membrane permeability and bioavailability .

Wirkmechanismus

The mechanism of action of 2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets. For instance, its acetylcholinesterase inhibitory activity is attributed to its ability to bind to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . This interaction can be studied using molecular docking and other computational techniques to understand the binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-Sulfanyl Acetamide Derivatives
  • Example: Compound 6o (N-(3,4-dimethylphenyl)-substituted derivative) Structure: Differs in the substitution at the acetamide nitrogen (3,4-dimethylphenyl vs. phenyl in the target compound). Activity: Exhibited superior antibacterial activity against S. typhi, K. pneumoniae, and S. aureus (MIC < 1 µg/mL), outperforming ciprofloxacin in some cases . Synthesis: Similar to the target compound but uses 4-chlorobenzoic acid as a precursor instead of 4-chlorophenoxyacetic acid .
N-Substituted 5-Benzyl-1,3,4-Oxadiazole-2yl-2-Sulfanyl Acetamides
  • Example: Compound 6a-n Structure: Features a benzyl group at the oxadiazole 5-position instead of (4-chlorophenoxy)methyl. Activity: Moderate inhibitors of acetylcholinesterase (AChE) and lipoxygenase (LOX), with IC50 values ranging from 50–200 µM .
2-[(5-((2-Acetamidophenoxy)methyl)-1,3,4-Oxadiazol-2-yl)thio]-N-phenylacetamide (4h)
  • Structure: Replaces the 4-chlorophenoxy group with a 2-acetamidophenoxy moiety. Activity: Demonstrated exceptional cytotoxicity against A549 lung cancer cells (IC50 < 0.14 µM) and high selectivity (SI = 224.36) .
Antibacterial Activity
Compound Key Substituents Gram-positive Activity (e.g., S. aureus) Gram-negative Activity (e.g., E. coli) Reference
Target Compound (4-Chlorophenoxy)methyl, N-phenyl MIC: 2–4 µg/mL Moderate inhibition
6o (3,4-dimethylphenyl derivative) N-(3,4-dimethylphenyl) MIC: <1 µg/mL MIC: <1 µg/mL
Shah et al. Derivative (4-acetamido) 4-Acetamidophenyl MIC: 63 µg/mL Not reported
Anticancer Activity
Compound Cancer Cell Line (e.g., A549) IC50 Selectivity Index (SI) Reference
Target Compound Not tested N/A N/A
4h (2-acetamidophenoxy derivative) A549 lung cancer <0.14 µM 224.36
Cisplatin (Control) A549 1.2 µM 1.0

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility
Target Compound C17H14ClN3O3S 375.83 160–162 Low in water
7l (4-ethoxyphenyl analog) C16H17N5O2S2 375.47 177–178 Moderate in DMSO
4h (anticancer lead) C19H17N3O4S 383.42 145–147 High in ethanol

Toxicity and Selectivity

  • The target compound’s derivatives (e.g., 7a-p) generally exhibit low cytotoxicity in mammalian cell lines (e.g., <10% hemolysis at 100 µg/mL) .
  • In contrast, derivatives like 6g and 6j (from ) showed higher cytotoxicity, limiting therapeutic utility .
  • Compound 4h demonstrated exceptional selectivity, causing minimal damage to healthy L929 fibroblasts .

Biologische Aktivität

The compound 2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylacetamide is a derivative of the 1,3,4-oxadiazole scaffold, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H18ClN3O3SC_{19}H_{18}ClN_{3}O_{3}S with a molecular weight of approximately 403.88 g/mol. The structure includes a 1,3,4-oxadiazole ring, which is known for its role in various biological activities.

Anticancer Activity

Research has indicated that compounds containing the 1,3,4-oxadiazole moiety exhibit significant anticancer properties. These compounds can interact with various biological targets involved in cancer cell proliferation:

  • Mechanisms of Action :
    • Inhibition of key enzymes such as thymidylate synthase and histone deacetylases (HDAC) .
    • Modulation of growth factor signaling pathways.
    • Induction of apoptosis in malignant cells through various pathways.

A review highlighted that structural modifications in oxadiazole derivatives can enhance their cytotoxicity against cancer cell lines by selectively targeting nucleic acids and proteins involved in tumor growth .

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Studies have demonstrated that oxadiazole derivatives possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Antioxidant Properties

Antioxidant activity has also been attributed to this class of compounds. The oxadiazole ring system can scavenge free radicals, thereby reducing oxidative stress and potentially preventing cellular damage associated with various diseases.

Research Findings and Case Studies

StudyFindings
Demonstrated that oxadiazole derivatives can inhibit cancer cell proliferation by targeting specific enzymes and growth factors.
Molecular docking studies confirmed strong binding affinity of oxadiazole derivatives to key proteins involved in cancer progression.
Developed a screening assay showing that certain oxadiazole derivatives significantly reduced secretion levels in bacterial models, indicating potential for antimicrobial applications.

Q & A

Q. Key optimization parameters :

  • Temperature control : Critical during chloroacetyl chloride addition to avoid polymerization.
  • Solvent selection : Polar aprotic solvents (DMF, THF) enhance reaction efficiency for substitution steps .

Basic: Which spectroscopic and analytical methods confirm the compound’s structural identity and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 7.2–7.4 ppm (N-phenyl protons), δ 4.5–4.7 ppm (–O–CH2–), and δ 3.8–4.0 ppm (–S–CH2–) confirm connectivity .
    • ¹³C NMR : Signals at ~167 ppm (oxadiazole C=O) and ~125–140 ppm (aromatic carbons).
  • Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ matching the molecular formula C₁₈H₁₅ClN₂O₃S .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% confirmed using a C18 column with acetonitrile/water (70:30) mobile phase .

Advanced: How can researchers optimize reaction yields for derivatives with varying substituents on the oxadiazole ring?

Answer:
Methodological strategies :

  • Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate oxadiazole cyclization (yields improve from 60% to 85% ).
  • Microwave-assisted synthesis : Reduces reaction time for substitution steps from 12 hours to 2 hours (80°C, 300 W) .
  • Solvent-free conditions : For eco-friendly synthesis, grind oxadiazole intermediates with K₂CO₃ and alkyl halides (yields ~78–82%) .

Q. Example optimization table :

SubstituentCatalystSolventTemp (°C)Yield (%)
4-ClNoneDMF7065
4-NO₂ZnCl₂THF8082
3-CH₃MicrowaveSolvent-free10078

Advanced: What experimental approaches resolve contradictions in reported biological activity data across assays?

Answer:
Contradictions (e.g., IC₅₀ variations in anticancer assays) arise from assay conditions or cell-line specificity. Mitigation strategies:

  • Standardized protocols : Use identical cell lines (e.g., MCF-7 for breast cancer) and incubation times (48 hours) .
  • Dose-response curves : Test concentrations from 1 nM to 100 µM to identify off-target effects at higher doses .
  • Orthogonal assays : Validate apoptosis (Annexin V staining) alongside cytotoxicity (MTT assay) to confirm mechanism .

Advanced: How to design experiments to elucidate the compound’s mechanism of action involving molecular targets?

Answer:

  • Target identification :
    • SPR (Surface Plasmon Resonance) : Screen against kinase libraries (e.g., EGFR, VEGFR) to detect binding affinity .
    • DARTS (Drug Affinity Responsive Target Stability) : Identify stabilized proteins in lysates after compound treatment .
  • Pathway analysis :
    • Western blotting : Monitor phosphorylation status of MAPK/ERK or PI3K/AKT pathways post-treatment .
    • siRNA knockdown : Silence candidate targets (e.g., Bcl-2) to assess impact on compound efficacy .

Advanced: What computational methods model interactions between this compound and biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina to predict binding poses in EGFR (PDB ID: 1M17). Key interactions:
    • Sulfanyl group with Lys721.
    • Oxadiazole ring π-π stacking with Phe699 .
  • MD (Molecular Dynamics) simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD <2 Å indicates stable complexes) .
  • QSAR (Quantitative Structure-Activity Relationship) : Build models using descriptors like LogP and polar surface area to predict activity against Gram-positive bacteria .

Basic: What primary biological activities are reported for this compound and its analogs?

Answer:

  • Anticancer : IC₅₀ = 8.2 µM against HeLa cells (via caspase-3 activation) .
  • Antimicrobial : MIC = 16 µg/mL against S. aureus (disrupts cell membrane integrity) .
  • Anti-inflammatory : 75% COX-2 inhibition at 10 µM (compared to celecoxib at 82%) .

Q. Comparative activity table :

Analog SubstituentBiological ActivityPotency (IC₅₀/MIC)
4-ClAnticancer (HeLa)8.2 µM
4-OCH₃Antimicrobial (S. aureus)16 µg/mL
3-NO₂COX-2 Inhibition5.3 µM

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.